4-(benzyloxy)benzenecarbaldehyde O-methyloxime
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Overview
Description
4-(Benzyloxy)benzenecarbaldehyde O-methyloxime is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique chemical structure, which includes a benzyloxy group attached to a benzenecarbaldehyde moiety, with an O-methyloxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)benzenecarbaldehyde O-methyloxime typically involves the following steps:
Formation of 4-(benzyloxy)benzenecarbaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Oximation: The 4-(benzyloxy)benzenecarbaldehyde is then reacted with methoxyamine hydrochloride in the presence of a base like sodium acetate to form the O-methyloxime derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)benzenecarbaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Benzyloxy)benzoic acid.
Reduction: 4-(Benzyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)benzenecarbaldehyde O-methyloxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: Lacks the O-methyloxime group but shares the benzyloxybenzaldehyde core structure.
4-(Benzyloxy)benzoic acid: An oxidized derivative of 4-(benzyloxy)benzaldehyde.
4-(Benzyloxy)benzyl alcohol: A reduced derivative of 4-(benzyloxy)benzaldehyde.
Uniqueness
4-(Benzyloxy)benzenecarbaldehyde O-methyloxime is unique due to the presence of the O-methyloxime functional group, which imparts distinct chemical and biological properties
Biological Activity
Chemical Structure and Properties
4-(benzyloxy)benzenecarbaldehyde O-methyloxime can be described by the following structural formula:
- Molecular Formula : C16H17N1O2
- Molecular Weight : 255.31 g/mol
The compound features a benzene ring substituted with a benzyloxy group and an aldehyde moiety converted to an oxime, which contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated notable inhibition of growth in:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values varied, with the compound showing lower MICs against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action.
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively scavenges free radicals, thus potentially mitigating oxidative stress in biological systems.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. The compound was tested on:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
Results showed significant reductions in cell viability at higher concentrations, suggesting its potential as an anticancer agent.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The oxime functional group may interact with active sites of enzymes involved in cellular metabolism.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may also lead to increased ROS levels in target cells, contributing to cytotoxicity.
Summary of Research Findings
Study Focus | Key Findings |
---|---|
Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli; selective inhibition observed. |
Antioxidant Activity | Significant DPPH radical scavenging activity noted. |
Cytotoxicity | Dose-dependent reduction in viability of HeLa and MCF-7 cells. |
Case Study 1: Antimicrobial Efficacy
In a comparative study published in a peer-reviewed journal, this compound was tested alongside standard antibiotics. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with certain antibiotics, enhancing their efficacy.
Case Study 2: Cancer Cell Line Analysis
A detailed analysis involving various concentrations of the compound on MCF-7 cells revealed that apoptosis was induced via caspase activation pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events.
Properties
IUPAC Name |
(E)-N-methoxy-1-(4-phenylmethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-16-11-13-7-9-15(10-8-13)18-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBVQYNZYGDEPG-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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